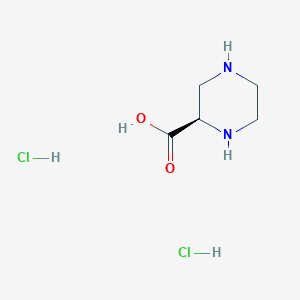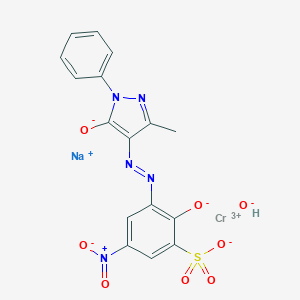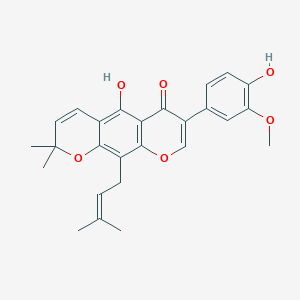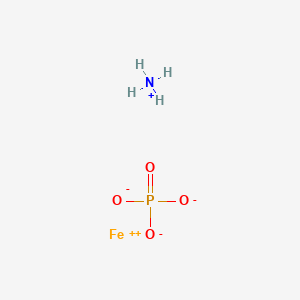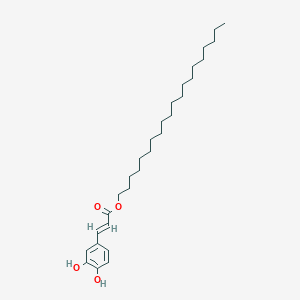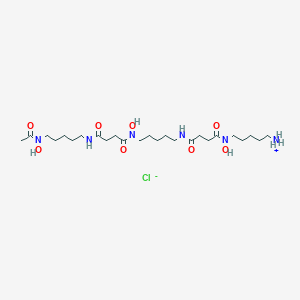
Deferoxamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deferoxamine hydrochloride (DFO) is a chelating agent that is used to treat iron overload in various medical conditions, such as thalassemia, sickle cell anemia, and myelodysplastic syndrome. DFO is a white crystalline powder that is soluble in water and has a molecular weight of 656.99 g/mol.
Applications De Recherche Scientifique
Metal Chelation and Medicinal Applications
Deferoxamine hydrochloride has been recognized for its remarkable ability to bind iron and various other metal ions, making it highly versatile for several medicinal and analytical applications. It is particularly noted for its efficacy in iron chelation therapy, a critical treatment for iron overload-associated diseases. Its metal binding capabilities extend to over 20 different metal complexes, showcasing its potential in treating a range of conditions related to metal ion accumulation. Additionally, deferoxamine's terminal amino group facilitates further modification and functionalization, expanding its application scope (Bellotti & Remelli, 2021).
Anticancer Properties
Research indicates that deferoxamine can inhibit the proliferation of human leukaemic cell populations. It acts by binding ferric ions, forming a stable complex which disrupts critical stages of cell proliferation. This suggests its potential utility in leukemia chemotherapy, as it can accumulate treated cells at the early S phase of the cell cycle, thereby suppressing leukaemic proliferation (Foa et al., 2009).
Diagnostic and Sensing Applications
Deferoxamine has been investigated for its potential in sensor devices, especially for Fe(III) detection. Its structure, with three hydroxamic functional groups, enables it to form stable complexes with various metal ions, making it suitable for clinical and analytical applications in sensing (Alberti et al., 2022).
Controlled Drug Release Systems
Deferoxamine's role in controlled drug release systems, particularly for treating iron dysregulation diseases, has been a subject of interest. It has been incorporated into chitosan/alginate hydrogels to overcome its limitations in clinical use, like poor gut absorption and short plasma half-life. These hydrogels have shown efficiency in providing sustained drug release, highlighting their potential in long-term treatment scenarios (Rassu et al., 2016).
Potential in Neurodegenerative and Stroke Treatment
There is evidence to suggest that deferoxamine can mitigate brain injury in models of intracerebral hemorrhage. It reduces iron accumulation and neuronal death, indicating its therapeutic potential in stroke and possibly other neurodegenerative conditions (Gu et al., 2009).
Use in Tissue Regeneration
Recent studies have shown that deferoxamine possesses properties beneficial for tissue and regenerative engineering. Its angiogenic capabilities, ability to upregulate key angiogenic factors, and antioxidant properties make it a promising candidate for enhancing tissue integration and promoting wound healing (Holden & Nair, 2019).
Propriétés
Numéro CAS |
1950-39-6 |
|---|---|
Nom du produit |
Deferoxamine hydrochloride |
Formule moléculaire |
C25H49ClN6O8 |
Poids moléculaire |
597.1 g/mol |
Nom IUPAC |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;hydrochloride |
InChI |
InChI=1S/C25H48N6O8.ClH/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H |
Clé InChI |
KCRQZLMAZHZDCL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.Cl |
SMILES canonique |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCC[NH3+])O)O)O.[Cl-] |
Autres numéros CAS |
1950-39-6 |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
Deferoxamine Deferoxamine B Deferoxamine Mesilate Deferoxamine Mesylate Deferoxamine Methanesulfonate Deferoximine Deferrioxamine B Desferal Desferioximine Desferrioxamine Desferrioxamine B Desferrioxamine B Mesylate Desferroxamine Mesilate, Deferoxamine Mesylate, Deferoxamine Mesylate, Desferrioxamine B Methanesulfonate, Deferoxamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




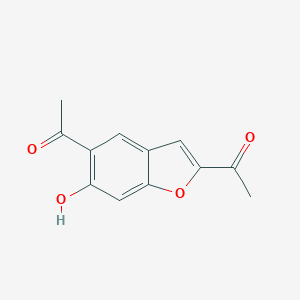

![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![[(2S)-2-hydroxy-3-(4-hydroxynaphthalen-1-yl)oxypropyl]-propan-2-ylazanium;chloride](/img/structure/B158470.png)
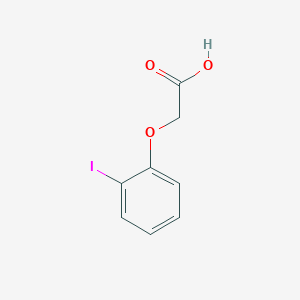
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)
